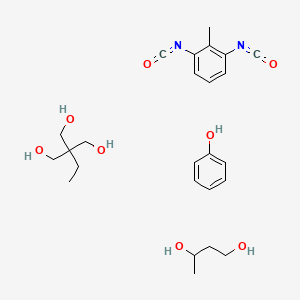

Butane-1,3-diol;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;phenol

Descripción

The compound “Butane-1,3-diol; 1,3-diisocyanato-2-methylbenzene; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; phenol” is a complex mixture of four distinct chemical entities, each with unique properties and applications. Butane-1,3-diol is a diol with applications in flavoring and as a precursor to antibiotics . 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a triol used in the synthesis of various polymers . Phenol is a well-known aromatic compound with applications in the production of plastics, resins, and as a disinfectant .

Propiedades

Fórmula molecular |

C25H36N2O8 |

|---|---|

Peso molecular |

492.6 g/mol |

Nombre IUPAC |

butane-1,3-diol;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;phenol |

InChI |

InChI=1S/C9H6N2O2.C6H14O3.C6H6O.C4H10O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9;7-6-4-2-1-3-5-6;1-4(6)2-3-5/h2-4H,1H3;7-9H,2-5H2,1H3;1-5,7H;4-6H,2-3H2,1H3 |

Clave InChI |

WUYRIQIUJVJTKY-UHFFFAOYSA-N |

SMILES canónico |

CCC(CO)(CO)CO.CC1=C(C=CC=C1N=C=O)N=C=O.CC(CCO)O.C1=CC=C(C=C1)O |

Origen del producto |

United States |

Métodos De Preparación

Butane-1,3-diol: Butane-1,3-diol can be synthesized through the hydrogenation of 3-hydroxybutanal . Industrially, it is produced by the catalytic hydrogenation of acetaldehyde and formaldehyde .

1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene is synthesized by the phosgenation of toluene diamine . This process involves the reaction of toluene diamine with phosgene to produce the diisocyanate .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is synthesized by the aldol condensation of formaldehyde and acetone, followed by hydrogenation .

Phenol: Phenol is industrially produced through the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .

Análisis De Reacciones Químicas

Butane-1,3-diol: Butane-1,3-diol undergoes oxidation to form butanone and reduction to form butane . It can also undergo dehydration to form butadiene .

1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene reacts with compounds containing active hydrogen, such as alcohols and amines, to form polyurethanes . It can also undergo self-polymerization to form isocyanurates .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol can undergo esterification reactions to form polyesters . It can also react with isocyanates to form polyurethanes .

Phenol: Phenol undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation . It can also undergo oxidation to form quinones .

Aplicaciones Científicas De Investigación

Butane-1,3-diol: Butane-1,3-diol is used in the synthesis of antibiotics and as a flavoring agent . It is also researched for its potential in inducing ketogenesis .

1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene is extensively used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and sealants . It is also studied for its toxicological effects and environmental impact .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is used in the synthesis of various polymers, including polyesters and polyurethanes . It is also researched for its potential in biomedical applications .

Phenol: Phenol is used in the production of plastics, resins, and as a disinfectant . It is also studied for its antimicrobial properties and potential use in medical applications .

Mecanismo De Acción

Butane-1,3-diol: Butane-1,3-diol exerts its effects through its metabolism to beta-hydroxybutyrate, which induces ketogenesis .

1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene reacts with hydroxyl and amine groups to form urethane linkages, leading to the formation of polyurethanes .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol acts as a cross-linking agent in polymer synthesis, enhancing the mechanical properties of the resulting polymers .

Phenol: Phenol exerts its antimicrobial effects by denaturing proteins and disrupting cell membranes .

Comparación Con Compuestos Similares

Butane-1,3-diol: Similar compounds include 1,2-butanediol, 1,4-butanediol, and 2,3-butanediol . Butane-1,3-diol is unique in its ability to induce ketogenesis .

1,3-diisocyanato-2-methylbenzene: Similar compounds include 2,4-diisocyanato-1-methylbenzene and 1,2-diisocyanato-3-methylbenzene . 1,3-diisocyanato-2-methylbenzene is unique in its reactivity and applications in polyurethane production .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: Similar compounds include glycerol and trimethylolpropane . 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is unique in its structure and applications in polymer synthesis .

Phenol: Similar compounds include cresols and resorcinol . Phenol is unique in its widespread use and antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.